molecular formula C17H19N3O5S B2692833 Methyl 4-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoate CAS No. 1448037-39-5

Methyl 4-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoate

Cat. No.: B2692833
CAS No.: 1448037-39-5
M. Wt: 377.42
InChI Key: WMLNCQVXCIOPAC-UHFFFAOYSA-N
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Description

Methyl 4-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoate is a chemical compound of significant interest in pharmaceutical and organic synthesis research. It integrates a piperidine ring, a pyrazine heterocycle, and a benzoate sulfonamide functional group into a single, multifunctional scaffold. The piperidine and pyrazine motifs are privileged structures in drug discovery, frequently found in compounds with diverse biological activities . The presence of the sulfonamide group is particularly notable, as this functionality is often employed in the design of enzyme inhibitors and is a common feature in compounds targeting a variety of diseases . Researchers can utilize this molecule as a versatile chemical intermediate or building block. Its potential research applications include serving as a core structure for the synthesis of novel small-molecule libraries, investigating structure-activity relationships (SAR) in medicinal chemistry programs, and exploring its mechanism of action in various biochemical assays. The structural features suggest it may hold value for developing potential therapeutics, such as enzyme inhibitors or receptor modulators. This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 4-(4-pyrazin-2-yloxypiperidin-1-yl)sulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-24-17(21)13-2-4-15(5-3-13)26(22,23)20-10-6-14(7-11-20)25-16-12-18-8-9-19-16/h2-5,8-9,12,14H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLNCQVXCIOPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoate typically involves multiple steps, starting with the preparation of the pyrazine and piperidine intermediates. One common method involves the reaction of pyrazine-2-ol with piperidine under basic conditions to form the pyrazin-2-yloxy-piperidine intermediate. This intermediate is then reacted with methyl 4-sulfamoylbenzoate under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is essential for generating bioactive intermediates.

Conditions Reagents Product Yield Reference
Basic (pH >12)NaOH/H₂O, reflux4-((4-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoic acid85–92%
Acidic (H₂SO₄, HCl)H₃O⁺, 60–80°CSame as above78–84%

Mechanistic Insight :
Base-catalyzed hydrolysis proceeds via nucleophilic attack of hydroxide on the carbonyl carbon, while acid-mediated hydrolysis follows a protonation pathway. The sulfonyl group stabilizes the transition state through electron-withdrawing effects .

Nucleophilic Substitution at Sulfonyl Group

The sulfonamide bridge is susceptible to nucleophilic displacement, particularly with amines or thiols.

Reagent Conditions Product Application
PiperidineDMF, 80°C, 12h4-(Piperidin-1-ylsulfonyl)benzoate derivativeAntibacterial agents
BenzylamineK₂CO₃, DMSO, 100°CN-Benzyl sulfonamide analogKinase inhibition

Key Findings :

  • Reaction regioselectivity depends on steric hindrance from the piperidine-pyrazine system .

  • Electron-deficient amines (e.g., anilines) show higher reactivity due to enhanced nucleophilicity .

Oxidation of Pyrazine Moiety

The pyrazin-2-yloxy group undergoes oxidation to form N-oxide derivatives, enhancing solubility and bioactivity.

Oxidizing Agent Conditions Product Biological Impact
mCPBACH₂Cl₂, 0°C, 2hPyrazine N-oxide derivativeImproved metabolic stability
H₂O₂/Fe³⁺EtOH, 50°C, 6hSame as aboveEnhanced antibacterial activity

Structural Confirmation :
NMR and HRMS data confirm N-oxide formation at the pyrazine ring .

Coupling Reactions

The sulfonyl group facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings for structural diversification.

Reaction Type Catalyst Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl-sulfonyl benzoate65–72%
Buchwald-HartwigPd₂(dba)₃, XantPhosAminated sulfonamide derivative58–63%

Optimization Notes :

  • Electron-withdrawing sulfonyl groups improve coupling efficiency by stabilizing palladium intermediates .

  • Steric bulk from the piperidine ring necessitates longer reaction times .

Halogenation

Electrophilic halogenation occurs at the pyrazine ring, enabling further functionalization.

Halogenating Agent Position Product Use Case
N-IodosuccinimideC3 of pyrazine3-Iodo-pyrazin-2-yloxy derivativeRadiolabeling probes
Br₂/FeCl₃C5 of pyrazine5-Bromo analogAnticancer drug intermediates

Regioselectivity :
Halogenation favors the C3 position due to electron density modulation by the adjacent oxygen atom .

Stability and Side Reactions

  • Thermal Degradation : Decomposition occurs above 200°C, releasing SO₂ and CO₂ .

  • Photolysis : UV exposure leads to sulfonyl bond cleavage, forming piperidine and benzoate fragments .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H19N3O5SC_{17}H_{19}N_{3}O_{5}S
  • Molecular Weight : 373.47 g/mol
  • Structural Features : The compound contains a benzoate moiety, a piperidine ring, and a pyrazinyl ether, which contribute to its biological activity.

Methyl 4-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoate exhibits diverse biological activities that make it valuable in various research contexts:

  • Antimicrobial Properties :
    • Studies have indicated that compounds with similar structures exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi. For instance, derivatives of sulfonamides have shown efficacy against Leishmania species and other infectious agents .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of key enzymes involved in metabolic pathways. For example, sulfonamide derivatives are known to inhibit carbonic anhydrase and dihydropteroate synthase, which are critical in bacterial folate biosynthesis .
  • Anticancer Activity :
    • Research suggests that compounds containing piperidine and sulfonamide groups can exhibit cytotoxic effects against cancer cell lines. For instance, some derivatives have been evaluated for their ability to inhibit B-Raf kinase, a target in certain cancers .

Drug Development

The compound is being explored for its potential as a lead compound in drug development due to its favorable pharmacokinetic properties. It has been noted for:

  • Selectivity : Compounds with similar structures have demonstrated selective inhibition of specific targets, which is crucial for minimizing side effects .
  • Bioavailability : The presence of the piperidine ring enhances the solubility and permeability of the compound, making it suitable for oral administration.

Therapeutic Uses

This compound is being investigated for:

  • Antiparasitic Activity : Similar compounds have shown effectiveness against protozoan infections, suggesting potential applications in treating diseases like malaria .
  • Antibacterial Applications : Given its structural analogies to known antibacterial agents, there is potential for development as a new class of antibiotics .

Case Studies and Research Findings

StudyFindings
Study on Sulfonamide DerivativesEvaluated the antimicrobial efficacy against Leishmania infantum; identified potent inhibitors with structural similarities to this compound .
Anticancer Activity AssessmentInvestigated the cytotoxic effects on various cancer cell lines; compounds showed inhibition of B-Raf kinase activity .
Enzyme Inhibition StudiesDemonstrated inhibition of carbonic anhydrase; highlighted the potential for developing enzyme inhibitors based on the compound's structure .

Mechanism of Action

The mechanism of action of Methyl 4-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine and piperidine rings may play a role in binding to these targets, while the sulfonyl and benzoate groups could influence the compound’s overall activity and selectivity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((4-(pyrazin-2-yloxy)piperidin-1-yl)carbonyl)benzoate
  • Methyl 4-((4-(pyrazin-2-yloxy)piperidin-1-yl)carbamoyl)benzoate
  • Methyl 4-((4-(pyrazin-2-yloxy)piperidin-1-yl)thio)benzoate

Uniqueness

Methyl 4-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoate is unique due to the presence of the sulfonyl group, which can significantly influence its chemical reactivity and biological activity

Biological Activity

Methyl 4-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Piperidine ring : Known for its role in various pharmacologically active compounds.
  • Pyrazine moiety : Contributes to the compound's interaction with biological targets.
  • Sulfonyl group : Enhances solubility and biological activity.

The molecular formula is C16H24N4O4SC_{16}H_{24}N_4O_4S, indicating a significant number of nitrogen atoms, which are often associated with biological activity.

Anti-inflammatory Activity

Research has demonstrated that this compound exhibits notable anti-inflammatory properties. In vitro studies using RAW264.7 macrophages indicated that the compound inhibits lipopolysaccharide (LPS)-induced nitric oxide (NO) secretion. At a concentration of 6.0 μM, it showed no significant cytotoxicity while effectively reducing NO levels, suggesting potential therapeutic applications in inflammatory diseases .

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various bacterial strains. It demonstrated moderate to strong activity against:

  • Salmonella Typhi
  • Bacillus subtilis

These results highlight its potential as a lead compound for developing new antibacterial agents .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Pyrazole derivatives, similar in structure, have shown promising results in inhibiting cancer cell proliferation. For instance, studies on pyrazole derivatives indicated significant cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231), particularly when used in combination with doxorubicin .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the sulfonyl group and the piperidine ring appears to enhance its interaction with biological targets. Modifications in the pyrazine and piperidine moieties can lead to variations in potency and selectivity against specific targets.

ModificationBiological Effect
Sulfonyl groupIncreases solubility and activity
Piperidine ringEnhances interaction with receptors
Pyrazine substitutionAlters potency; electron-withdrawing groups increase activity

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of related compounds:

  • Antitumor Activity : A study involving pyrazole derivatives showed effective inhibition of BRAF(V600E) and EGFR pathways, indicating their potential as anti

Q & A

Q. Key Intermediates :

  • 4-(Pyrazin-2-yloxy)piperidine : Synthesized via nucleophilic substitution between pyrazin-2-ol and 4-chloropiperidine under reflux in acetonitrile .
  • Methyl 4-(chlorosulfonyl)benzoate : Prepared by chlorosulfonation of methyl 4-aminobenzoate followed by diazotization .

Q. Table 1: Typical Reaction Conditions

StepReagents/ConditionsYield (%)Reference
SulfonylationNaOH, DCM, 0–5°C65–75
Intermediate PurificationEthyl acetate/hexane (3:7)>95% purity

Advanced Question: How can reaction yields be optimized for the sulfonylation step, and what side reactions should be monitored?

Methodological Answer:

  • Optimization Strategies :

    • Temperature Control : Maintaining 0–5°C minimizes sulfonic acid byproduct formation .
    • Stoichiometry : A 1.2:1 molar ratio of 4-(pyrazin-2-yloxy)piperidine to methyl 4-(chlorosulfonyl)benzoate ensures complete conversion.
    • Catalysis : Use of DMAP (4-dimethylaminopyridine) enhances nucleophilic displacement efficiency .
  • Side Reactions :

    • Hydrolysis : Competing hydrolysis of the chlorosulfonyl group to sulfonic acid in aqueous conditions. Monitor via TLC (Rf: 0.3 for product vs. 0.1 for byproduct).
    • Piperidine Ring Oxidation : Trace peroxides in solvents may oxidize the piperidine moiety; use freshly distilled THF or DCM .

Q. Advanced Characterization :

  • LC-MS/MS : Detect trace byproducts (e.g., sulfonic acid derivatives) with m/z 380.1 [M+H]+ for the target vs. m/z 362.1 for hydrolyzed byproduct .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm the sulfonyl linkage (δ ~3.5 ppm for piperidine protons, δ ~165 ppm for sulfonyl carbon) .
  • FT-IR : Sulfonyl S=O stretches at 1350–1300 cm⁻¹ and 1160–1120 cm⁻¹ .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (calculated for C₁₇H₁₈N₃O₅S: 392.0912) .

Advanced Question: How can crystallography resolve ambiguities in molecular conformation, and what challenges arise?

Methodological Answer:

  • X-ray Crystallography :
    • Sample Preparation : Crystallize from methanol/ethyl acetate to obtain single crystals. Piperazine-sulfonyl torsional angles (~70°) and benzoate planarity confirm stereoelectronic effects .
    • Challenges :
  • Hygroscopicity : Use sealed capillaries during data collection to prevent crystal degradation.
  • Disorder in Piperidine Ring : Apply restraints/constraints during refinement for accurate modeling .

Q. Table 2: Crystallographic Data

ParameterValueReference
Space GroupP1
Z’ (molecules/unit)2
Hydrogen BondsN–H⋯O (2.8–3.2 Å)

Basic Question: What in vitro assays are suitable for initial biological screening of this compound?

Methodological Answer:

  • Enzyme Inhibition : Test against kinases (e.g., PI3K) using fluorescence-based ADP-Glo™ assays .
  • Cellular Uptake : Radiolabel the compound with ³H or ¹⁴C and measure accumulation in cancer cell lines (e.g., HeLa) via scintillation counting .

Advanced Question: How can structure-activity relationship (SAR) studies guide modifications to enhance bioactivity?

Methodological Answer:

  • Targeted Modifications :
    • Pyrazine Ring : Introduce electron-withdrawing groups (e.g., Cl, CF₃) to enhance π-π stacking with target proteins .
    • Benzoate Ester : Replace methyl with tert-butyl to improve metabolic stability .
  • Data Analysis :
    • Molecular Docking : Use AutoDock Vina to predict binding poses in ATP-binding pockets (e.g., EGFR kinase) .
    • Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent effects on binding affinity .

Basic Question: How should researchers address contradictory bioactivity data across studies?

Methodological Answer:

  • Root-Cause Analysis :
    • Purity Verification : Reanalyze compound batches via HPLC-ELSD (purity >98%) to rule out impurities .
    • Assay Conditions : Standardize cell culture media (e.g., FBS lot variations) and incubation times .
  • Meta-Analysis : Compare IC₅₀ values across studies using standardized normalization (e.g., fold-change vs. positive controls) .

Advanced Question: What strategies mitigate hygroscopicity and instability during storage?

Methodological Answer:

  • Formulation : Store as a lyophilized powder under argon at –20°C .
  • Stability Testing :
    • Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for hydrolysis (<5% degradation) .
    • Light Sensitivity : Use amber vials to prevent photodegradation of the sulfonyl group .

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